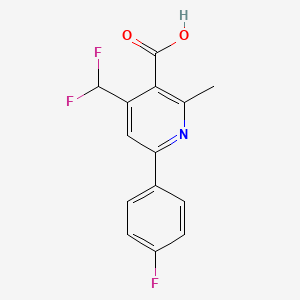
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid
Vue d'ensemble
Description
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid, also known as 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylpyridine-3-carboxylic acid, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has a molecular formula of C11H9F3NO2 and is a small molecule that is structurally related to the natural product nicotinic acid. 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid has been studied for its effects on biochemical and physiological processes, and has been found to have potential applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Novel Antibacterial Agents
Research on arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share structural similarities with 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid, has revealed their significant antibacterial activities. These compounds exhibit enhanced antibacterial potency when specific substitutions are made, indicating the potential of related compounds for antibacterial drug development (Chu et al., 1986).
Anticancer Drug Synthesis
The compound has been identified as an important intermediate in the synthesis of anticancer drugs. A study demonstrated a rapid and efficient synthesis method, highlighting its role in the development of therapeutics targeting cancer (Zhang et al., 2019).
Chemical Synthesis Enhancements
Research on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents an example of how compounds related to 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid can be used to innovate in chemical synthesis, offering greener, simpler, and more efficient methods (Zolfigol et al., 2013).
Environmental Impacts of Fluorinated Compounds
Studies on the worldwide distribution of novel perfluoroether carboxylic and sulfonic acids in surface water indicate the environmental presence and potential impacts of fluorinated compounds, including those related to 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid. This research underscores the importance of monitoring and understanding the environmental behavior of these compounds (Pan et al., 2018).
Advanced Materials Development
Research on comb-shaped poly(arylene ether sulfone)s for proton exchange membranes highlights the application of fluorinated compounds in the development of materials for fuel cell technologies. The incorporation of sulfonated side chains into polymer structures improves their performance, demonstrating the versatility of fluorinated compounds in materials science (Kim et al., 2008).
Propriétés
IUPAC Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-7-12(14(19)20)10(13(16)17)6-11(18-7)8-2-4-9(15)5-3-8/h2-6,13H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWSOEFWHNCQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480842.png)
![6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480843.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480845.png)
![1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480846.png)
![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480848.png)
![1-(prop-2-yn-1-yl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480851.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480852.png)
![1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480855.png)
![3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480856.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480857.png)
![1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480860.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480861.png)
![1-(prop-2-yn-1-yl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480862.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480864.png)